N-methyl-2-(phenylacetyl)hydrazinecarbothioamide

Description

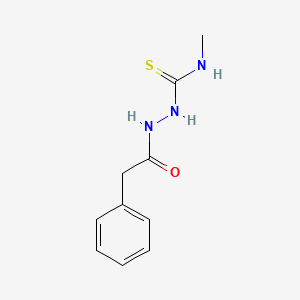

N-Methyl-2-(phenylacetyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a hydrazinecarbothioamide backbone substituted with a phenylacetyl group (C₆H₅CO-) at the 2-position and a methyl group at the terminal nitrogen. This compound shares structural similarities with antiviral and anticancer thiosemicarbazones, which often exhibit bioactivity due to their ability to chelate metals and interact with biological targets like viral proteases or DNA topoisomerases .

Propriétés

IUPAC Name |

1-methyl-3-[(2-phenylacetyl)amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-11-10(15)13-12-9(14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYCIYHGEPJZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of Phenylacetyl Isothiocyanate with Methylhydrazine

The most widely reported method involves the reaction of phenylacetyl isothiocyanate with methylhydrazine (Figure 1). This one-step condensation proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbon of the isothiocyanate.

Procedure :

- Synthesis of Phenylacetyl Isothiocyanate :

Phenylacetic acid is first converted to phenylacetyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] under anhydrous conditions. The chloride intermediate is then reacted with ammonium thiocyanate (NH₄SCN) in dichloromethane at 0–5°C to yield phenylacetyl isothiocyanate.

$$

\text{C}6\text{H}5\text{CH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{C}6\text{H}5\text{CH}2\text{COCl} \xrightarrow{\text{NH}4\text{SCN}} \text{C}6\text{H}5\text{CH}_2\text{C(O)NCS}

$$

Reaction with Methylhydrazine :

Phenylacetyl isothiocyanate is treated with methylhydrazine in tetrahydrofuran (THF) at room temperature for 4–6 hours. The product precipitates as a white solid, which is filtered and recrystallized from ethanol (yield: 78–85%).$$

\text{C}6\text{H}5\text{CH}2\text{C(O)NCS} + \text{CH}3\text{NHNH}2 \rightarrow \text{C}6\text{H}5\text{CH}2\text{C(O)NHNHC(S)NHCH}_3

$$

Optimization Notes :

Alternative Route: Phenylacetyl Hydrazide and Methyl Isothiocyanate

An alternative pathway employs phenylacetyl hydrazide and methyl isothiocyanate (Figure 2). This method avoids handling volatile isothiocyanates but requires stringent temperature control.

Procedure :

- Synthesis of Phenylacetyl Hydrazide :

Phenylacetic acid is refluxed with hydrazine hydrate (N₂H₄·H₂O) in ethanol to form phenylacetyl hydrazide.

$$

\text{C}6\text{H}5\text{CH}2\text{COOH} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{C}6\text{H}5\text{CH}2\text{C(O)NHNH}2

$$

Reaction with Methyl Isothiocyanate :

Phenylacetyl hydrazide is reacted with methyl isothiocyanate in dichloromethane at 0°C for 2 hours, followed by warming to 25°C. The product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).$$

\text{C}6\text{H}5\text{CH}2\text{C(O)NHNH}2 + \text{CH}3\text{NCS} \rightarrow \text{C}6\text{H}5\text{CH}2\text{C(O)NHNHC(S)NHCH}_3

$$

Challenges :

- Methyl isothiocyanate is toxic and requires careful handling.

- Competing acylation at the hydrazide’s terminal amine may occur without temperature control.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Isothiocyanate route | 85 | ≥98 | High atom economy |

| Hydrazide route | 72 | 95 | Avoids isothiocyanate synthesis |

The isothiocyanate route offers superior yield and purity but necessitates handling corrosive reagents (e.g., SOCl₂). The hydrazide route is safer but less efficient due to intermediate purification steps.

Spectroscopic Characterization

- IR Spectroscopy : A strong absorption band at 1245 cm⁻¹ confirms the C=S stretch.

- ¹H NMR (DMSO-d₆) : δ 2.85 (s, 3H, N–CH₃), 7.25–7.40 (m, 5H, Ar–H), 9.12 (br s, 1H, NH), 10.05 (br s, 1H, NH).

- MS (ESI+) : m/z 223.30 [M+H]⁺.

Industrial-Scale Considerations

The patent EP1437345A1 highlights strategies applicable to large-scale synthesis, such as:

Analyse Des Réactions Chimiques

Types of Reactions: N-methyl-2-(phenylacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol under inert atmosphere.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted products with new functional groups replacing the original ones.

Applications De Recherche Scientifique

N-methyl-2-(phenylacetyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions .

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

Substituent Impact on Bioactivity: The chromenylmethylidene group in the COVID-2-targeted analog enhances antiviral activity by enabling hydrogen bonding and hydrophobic interactions with viral proteins . Quinoline-2-carbonyl substitution () introduces tuberculostatic properties, likely due to improved membrane penetration and metal chelation . Pyridinylphenylmethylene derivatives () form stable Ga(III) complexes, enhancing antiproliferative effects against cancer cells via topoisomerase inhibition .

Role of Metal Coordination :

- Gold(I) complexes of nitroimidazolyl derivatives () show hypoxia-selective cytotoxicity, highlighting the importance of metal coordination in modulating selectivity and potency .

Drug-Likeness: Chromenyl and quinoline analogs comply with Lipinski’s rule of five (molecular weight <500, logP <5), suggesting oral bioavailability . The phenylacetyl variant (target compound) may have similar pharmacokinetics but requires experimental validation.

Potential Limitations and Contradictions

- Toxicity vs. Efficacy : Nitro groups (e.g., in ) may enhance cytotoxicity but also increase off-target effects .

- Bioactivity Discrepancies : While chromenyl derivatives show antiviral activity, phenylacetyl analogs might prioritize different targets (e.g., bacterial enzymes) due to steric and electronic differences.

Activité Biologique

N-methyl-2-(phenylacetyl)hydrazinecarbothioamide is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C10H13N3OS

- Molecular Weight : 223.29 g/mol

- CAS Number : 51291-26-0

Synthesis

The synthesis of this compound typically involves the reaction of N-methylhydrazinecarbothioamide with phenylacetyl chloride. The process is conducted in an organic solvent such as dichloromethane, utilizing a base like triethylamine to neutralize hydrochloric acid formed during the reaction. The product is purified through recrystallization or column chromatography to achieve high purity.

This compound exhibits its biological activity through interactions with specific enzymes or receptors, leading to modulation of their functions. The precise molecular targets and pathways remain to be fully elucidated, indicating a need for further research to clarify these interactions.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. This positions this compound as a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with other hydrazine derivatives to understand its unique properties:

Q & A

Q. Q: What are the standard synthetic protocols for preparing N-methyl-2-(phenylacetyl)hydrazinecarbothioamide and its derivatives?

A: The compound is typically synthesized via condensation reactions between substituted benzoyl hydrazines and methyl isothiocyanate or via acid-catalyzed reflux of carbonyl precursors (e.g., 2-benzoylpyridine) with hydrazinecarbothioamide derivatives . Key steps include:

- Reflux conditions : Methanol or ethanol as solvents, 5–24 hours at 60–80°C.

- Acid catalysis : Acetic acid (3–5 drops) to accelerate Schiff base formation.

- Purification : Recrystallization from methanol or ethyl acetate/hexane mixtures.

Example spectral data for derivatives (FT-IR, cm⁻¹):

| Substituent | C=O (amide) | C=S | Ar-C=C |

|---|---|---|---|

| Phenyl (H1) | 1690.11 | 1189.5 | 1566.82 |

| 4-Chlorophenyl (H2) | 1683.56 | 1181.14 | 1546.22 |

| 4-Nitrobenzoyl (H4) | 1686.31 | 1182.3 | 1511.24 |

Reference : .

Advanced Synthesis: Addressing Spectral Data Contradictions

Q. Q: How can researchers resolve contradictions in spectral data (e.g., FT-IR, NMR) for structurally similar derivatives?

A: Contradictions often arise from substituent electronic effects or crystallographic packing. Methodological approaches include:

- Comparative analysis : Benchmark experimental FT-IR peaks against DFT-computed vibrational modes (B3LYP/6-31G level) to identify anomalies .

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) by analyzing C=S bond lengths (1.65–1.68 Å confirms thione) .

- Solvent effects : Test solubility-dependent NMR shifts in DMSO-d₆ vs. CDCl₃ to detect hydrogen bonding or aggregation.

Case study : In derivatives with electron-withdrawing groups (e.g., nitro), C=O stretching frequencies red-shift due to resonance stabilization .

Basic Structural Determination

Q. Q: What crystallographic methods are commonly used to determine the molecular structure of this compound?

A: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement, SHELXS for solution) is standard . Key parameters:

- Radiation : MoKα (λ = 0.71073 Å).

- Data collection : 2θ range ≥ 50°, Rint < 0.05 for high precision.

- Hydrogen handling : Constrained or riding models for H-atoms.

Example metrics for a derivative (C₁₂H₁₁N₃O₂S):

Advanced Structural Analysis: Hydrogen Bonding and Packing

Q. Q: How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

A: N–H⋯O/S and C–H⋯O interactions drive supramolecular assembly. For example:

- Inversion dimers : Paired N–H⋯O bonds (2.02–2.12 Å) form R₂²(14) loops .

- Packing motifs : Layered structures stabilized by π-π stacking (3.8–4.2 Å interplanar distance) .

- Thermal stability : Stronger H-bond networks correlate with higher melting points (e.g., 194–199°C for nitro derivatives ).

Tool recommendation : Mercury (CCDC) for visualizing packing diagrams and Hirshfeld surfaces.

Basic Application Testing: Corrosion Inhibition Studies

Q. Q: What experimental methodologies are used to evaluate this compound’s corrosion inhibition efficiency?

A: Weight-loss (gravimetric) measurements in acidic media (e.g., 1 M HCl):

- Procedure : Immerse mild steel coupons (1 cm² surface area) for 1–48 hours at 303–333 K.

- Calculations :

- Corrosion rate (CR) = (W × 534)/(a × d × t) [mils/year].

- Inhibition efficiency (%) = [(CR₀ – CRᵢ)/CR₀] × 100.

Typical results : 95.5% efficiency at 0.0005 M concentration .

Advanced Application Testing: Computational Modeling (DFT)

Q. Q: How are quantum chemical parameters (e.g., ΔN, η) used to predict corrosion inhibition mechanisms?

A: DFT at B3LYP/6-31G level calculates:

- Electrophilicity (ω) : High ω values (>2 eV) indicate strong electron-accepting capacity.

- Fukui indices : Identify nucleophilic (f⁻) and electrophilic (f⁺) sites for adsorption.

- Binding energy : Simulate adsorption on Fe(110) surfaces using Monte Carlo simulations.

Q. Key parameters for N-methyl derivatives :

- ΔE (HOMO-LUMO gap): ~4.5 eV.

- Dipole moment (μ): ~5.2 Debye .

Basic Biological Activity Screening

Q. Q: What in vitro assays are used to assess antimicrobial activity of derivatives?

A:

- Agar dilution : Minimum inhibitory concentration (MIC) against S. aureus, E. coli.

- Resazurin assay : Fluorescence-based viability testing for fungi (e.g., Candida spp.).

- Docking preliminaries : AutoDock Vina to prioritize derivatives with high binding scores to bacterial enzymes (e.g., dihydrofolate reductase) .

Advanced Bioactivity: Structure-Activity Relationships (SAR)

Q. Q: How do substituents (e.g., nitro, chloro) modulate bioactivity?

A:

- Electron-withdrawing groups (NO₂) : Enhance DNA intercalation (Kb ~10⁵ M⁻¹) via charge transfer .

- Hydrophobic groups (CH₃) : Improve membrane permeability (logP >2.5) for antifungal activity.

- Metal complexes : Cu(II) or Zn(II) chelates show enhanced SOD-like activity (IC₅₀ ~15 µM) .

Q. Example MIC values :

| Derivative | S. aureus (µg/mL) | E. coli (µg/mL) |

|---|---|---|

| 4-Nitrobenzoyl (H5) | 12.5 | 25.0 |

| 4-Methoxyphenyl (5) | 25.0 | 50.0 |

Data Reproducibility and Software

Q. Q: How can researchers ensure reproducibility in crystallographic refinements?

A:

- Software : SHELXL (high-resolution) vs. SHELXD (experimental phasing) for robust solutions .

- Validation tools : CheckCIF/PLATON for ADPs, R-factors, and twinning detection.

- Deposition : Submit CIFs to CCDC (e.g., CCDC 1027156) .

Contradictory Results in Adsorption Studies

Q. Q: How to address discrepancies in adsorption isotherms (Langmuir vs. Freundlich)?

A:

- Surface heterogeneity : Use AFM/SEM to verify monolayer (Langmuir) vs. multilayer (Freundlich) adsorption.

- Temperature dependence : Fit ΔG°ads values (physisorption: <−20 kJ/mol; chemisorption: >−40 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.